molecular formula C11H9NO2 B2892050 Methyl 4-cyanocubane-1-carboxylate CAS No. 24539-26-2

Methyl 4-cyanocubane-1-carboxylate

Cat. No.: B2892050
CAS No.: 24539-26-2
M. Wt: 187.198
InChI Key: YJWWJLDCZLPNDS-UHFFFAOYSA-N
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Description

Historical Trajectory of Cubane (B1203433) Synthesis and Derivatives

The story of cubane is a testament to synthetic ingenuity. For many years, the synthesis of a molecule with carbon atoms arranged at the vertices of a cube was considered impossible due to the extreme angle strain imposed by 90° bond angles, a significant deviation from the ideal 109.45° for tetrahedral carbon. wikipedia.orgwikipedia.orgacs.org This theoretical barrier was overcome in 1964 when Philip E. Eaton and his graduate student, Thomas W. Cole, at the University of Chicago, achieved the first synthesis of the cubane molecule (C₈H₈). wikipedia.orgwikipedia.orgic.ac.ukuchicago.edu Their landmark achievement was not only a triumph of synthesis but also opened the door to the chemistry of highly strained polycyclic systems. uchicago.edu

The original multi-step synthesis began with 2-cyclopentenone and involved several key transformations. wikipedia.orgpetrolpark.co.uk A crucial step was the spontaneous Diels-Alder dimerization of an in-situ generated bromocyclopentadienone, which established the basic polycyclic framework. wikipedia.orgic.ac.ukunibo.it This was followed by a photochemical [2+2] cycloaddition to form the cage structure and a subsequent Favorskii rearrangement to contract the rings and form the cubane core. wikipedia.orgunibo.itscientificupdate.com

Theoretical Significance of Strained Polycyclic Hydrocarbons

Strained polycyclic hydrocarbons like cubane are of immense theoretical interest due to the large amount of potential energy stored within their chemical bonds. researchgate.net This strain, arising from the distortion of bond angles and lengths from their ideal values, renders the molecules thermodynamically unstable. scientificupdate.com In cubane, the C-C-C bond angles are forced to be 90°, leading to significant angle strain. wikipedia.org

The strain inherent in polycyclic hydrocarbons also dictates their chemical reactivity. The high p-character of the exocyclic C-H bonds in cubane makes the hydrogens more acidic than in typical alkanes. Conversely, the C-C bonds have high s-character. Transition metal-catalyzed reactions can induce rearrangements of the cubane skeleton, for instance, to its isomer cuneane. wikipedia.org The challenge of selectively functionalizing the C-H bonds without disrupting the cage has been a major focus of research. wikipedia.org The unique spatial arrangement of substituents fixed rigidly by the cubane core also provides an invaluable scaffold for applications in medicinal chemistry and materials science, where precise three-dimensional orientation is critical. unibo.itscientificupdate.comnih.gov

Contextualization of Methyl 4-cyanocubane-1-carboxylate as a Model Functionalized Cubane

This compound stands as a prime example of a functionalized cubane derivative, serving as a versatile building block in synthetic chemistry. myskinrecipes.com Its structure, featuring a methyl carboxylate group at one vertex and a cyano group at the opposite (para) position, makes it a valuable intermediate for creating more complex molecules. myskinrecipes.com These two functional groups offer orthogonal reactivity, allowing for selective chemical transformations.

The synthesis of such 1,4-disubstituted cubanes typically originates from cubane-1,4-dicarboxylic acid or its diester, which are the most accessible starting materials. ic.ac.uknih.govacs.org Standard functional group interconversions can then be employed to arrive at the target molecule. For instance, the conversion of one carboxylic acid group to a cyano group while maintaining the other as a methyl ester would yield the title compound.

As a model system, this compound is explored for developing novel polymers and high-energy materials, where the rigid cubane core can enhance thermal and mechanical properties. myskinrecipes.com Furthermore, in medicinal chemistry, the cubane cage is investigated as a bioisostere for phenyl rings. scientificupdate.comacs.org The cubane core's three-dimensional structure is metabolically robust and can orient substituents in a fixed geometry, which can lead to improved binding with biological targets. myskinrecipes.comacs.orgnih.gov The cyanide and ester functional groups of this compound make it a versatile intermediate for further chemical modifications in the synthesis of such advanced materials and potential pharmaceutical agents. myskinrecipes.com

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₁H₉NO₂
Molecular Weight 187.20 g/mol
CAS Number 24539-26-2
Melting Point 145.5-147 °C
Boiling Point (Predicted) 306.0±42.0 °C

Data sourced from MySkinRecipes. myskinrecipes.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-cyanocubane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-14-9(13)11-6-3-7(11)5-8(11)4(6)10(3,5)2-12/h3-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJWWJLDCZLPNDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12C3C4C1C5C2C3C45C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Methyl 4 Cyanocubane 1 Carboxylate and Architecturally Diverse Cubane Derivatives

Evolution of Synthetic Routes to the Cubane (B1203433) Core Framework

The journey to conquer the cubane structure was a significant challenge in synthetic chemistry, primarily due to the severe angle strain of the 90-degree C-C-C bonds, a stark deviation from the ideal 109.5 degrees for sp³-hybridized carbon.

The first successful synthesis was reported in 1964 by Philip E. Eaton and Thomas W. Cole. wikipedia.orgic.ac.uk Their landmark route, while lengthy, elegantly constructed the cubic framework. The synthesis began with 2-cyclopentenone, which underwent bromination to form 2,3,4-tribromocyclopentanone. biosynth.com This intermediate, upon treatment with a base, eliminated two molecules of hydrogen bromide to form 2-bromocyclopentadienone, which spontaneously underwent a Diels-Alder dimerization. wikipedia.orgbiosynth.com The key cage-forming step was a photochemical [2+2] cycloaddition of the endo-dimer, which brought the carbon skeleton into a caged structure. wikipedia.orgyoutube.com The final steps involved two successive Favorskii rearrangements to contract the five-membered rings into the required four-membered rings, ultimately yielding cubane-1,4-dicarboxylic acid. biosynth.comyoutube.com

A few years later, in 1966, an alternative and more convenient synthesis was developed by J. C. Barborak, L. Watts, and R. Pettit. ic.ac.uk This approach utilized an organometallic precursor, cyclobutadiene-iron tricarbonyl, as a source for the unstable cyclobutadiene (B73232). ic.ac.uk In-situ generation of cyclobutadiene in the presence of 2,5-dibromo-1,4-benzoquinone (B160935) as a dienophile initiated a Diels-Alder reaction. This was followed by a photochemical [2+2] cycloaddition to form the caged framework, similar to Eaton's strategy. Two subsequent Favorskii rearrangements also led to the formation of cubane-1,4-dicarboxylic acid. ic.ac.uk

Synthetic Milestone Key Innovators Year Core Strategy
First SynthesisPhilip E. Eaton, Thomas W. Cole1964Multi-step synthesis from 2-cyclopentenone involving Diels-Alder and photochemical [2+2] cycloaddition, followed by Favorskii rearrangements. wikipedia.orgbiosynth.com
Organometallic ApproachJ. C. Barborak, L. Watts, R. Pettit1966Use of cyclobutadiene iron tricarbonyl for in-situ generation of cyclobutadiene in a Diels-Alder reaction. ic.ac.uk
Process ImprovementN.B. Chapman et al.~1970Modifications to Eaton's original protocol to improve efficiency. ic.ac.uk
Large-Scale SynthesisTsanaktsidis et al.2013Refined, partially telescoped 8-step process for multigram to kilogram-scale production of dimethyl cubane-1,4-dicarboxylate. thieme-connect.comresearchgate.net

Regioselective Functionalization Approaches in Cubane Synthesis

While the synthesis of the cubane core was a monumental achievement, its utility in various applications hinges on the ability to selectively introduce functional groups at specific positions (bridgeheads) of the cubic framework. The development of regioselective functionalization methods has been crucial for accessing architecturally diverse cubane derivatives that can serve as bioisosteres for ortho-, meta-, and para-substituted benzene (B151609) rings. oup.com

Strategic Development of 1,4-Disubstituted Cubane Precursors

The most accessible and widely used cubane building block is the 1,4-disubstituted pattern. The classical syntheses by both Eaton and Pettit converge on cubane-1,4-dicarboxylic acid, establishing it as the primary entry point into cubane chemistry. ic.ac.ukthieme-connect.com This precursor is now commercially available and can be produced on a multi-kilogram scale, typically as its methyl ester, dimethyl cubane-1,4-dicarboxylate. biosynth.comthieme-connect.com

The robust synthesis of this 1,4-diester has made it the cornerstone for the preparation of a vast array of other cubane derivatives. biosynth.comnih.gov Its C2h symmetry means that all six remaining C-H bonds are equivalent, simplifying further reactions. Functional group interconversions of the two ester groups at opposite corners of the cube allow for the creation of symmetrical and asymmetrical 1,4-disubstituted cubanes. biosynth.com For instance, selective mono-hydrolysis of dimethyl cubane-1,4-dicarboxylate smoothly yields 4-(methoxycarbonyl)cubane-1-carboxylic acid, a key intermediate for creating asymmetrically functionalized 1,4-cubanes. thieme-connect.com

Contemporary Methods for 1,2- and 1,3-Disubstituted Cubane Synthesis

Accessing the "non-linear" 1,2- (ortho) and 1,3- (meta) disubstituted cubanes has historically been a significant challenge, often requiring lengthy synthetic sequences starting from the more readily available 1,4-isomer. oup.comresearchgate.net This limitation has hindered the full exploration of cubanes as mimics for ortho- and meta-substituted benzenes in drug discovery. oup.com

Recent breakthroughs have provided more expedient routes to these valuable isomers. The Macmillan group has developed innovative strategies that bypass the traditional multi-step pathways. biosynth.comoup.com For the synthesis of 1,3-disubstituted cubanes, they revisited Pettit's approach but employed a new, more convenient cyclobutadiene precursor, which can be generated from a bicyclic diazetidine. biosynth.comresearchgate.net This allows for a concise, four-step synthesis of dimethyl cubane-1,3-dicarboxylate. oup.com

To access the 1,2-disubstituted pattern, a different strategy involving C–H functionalization was devised. Starting with the commercially available dimethyl cubane-1,4-dicarboxylate, a photolytic C–H carboxylation reaction is used to install a third functional group, leading to a 1,2,4-trisubstituted intermediate. biosynth.comresearchgate.net Subsequent transformations provide access to the 1,2-diester in a four-step sequence. biosynth.comoup.com

Furthermore, the development of copper-photoredox catalyzed cross-coupling reactions has been a major advance, allowing for the introduction of a variety of substituents (amino, alkyl, aryl, trifluoromethyl) onto the cubane scaffold without causing the metal-catalyzed valence bond isomerization and decomposition that plagues reactions using typical palladium or nickel catalysts. biosynth.comnih.gov These modern methods have dramatically improved the accessibility of all cubane substitution patterns, paving the way for their broader application. biosynth.comoup.com

Targeted Synthesis of Methyl 4-cyanocubane-1-carboxylate

The synthesis of asymmetrically substituted cubanes like this compound (C₁₁H₉NO₂) is a prime example of the need for precise, regioselective control. myskinrecipes.com This compound, with a cyano group and a methyl ester at opposite 1,4-positions, requires a strategy that can differentiate and selectively modify the two functional groups of a symmetric precursor.

Introduction and Interconversion of Cyano Functionality on the Cubane Scaffold

A plausible and efficient synthetic route to this compound begins with the readily available dimethyl cubane-1,4-dicarboxylate. thieme-connect.comthieme-connect.com The first key step is a selective mono-saponification (hydrolysis) to produce 4-(methoxycarbonyl)cubane-1-carboxylic acid . thieme-connect.com This transformation provides an intermediate with two distinct functional groups, a methyl ester and a carboxylic acid, which can be addressed with orthogonal chemistry.

With the carboxylic acid handle in place, the next challenge is its conversion into a cyano group. This is typically not a direct, one-step process. A common strategy involves converting the carboxylic acid into a primary amide, which can then be dehydrated to the nitrile. This proceeds via the formation of methyl 4-carbamoylcubane-1-carboxylate . The final step is the dehydration of the primary amide using a standard dehydrating agent such as phosphorus trichloride (B1173362) (PCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (B1165640) (TFAA) to yield the target nitrile, this compound. nih.govcommonorganicchemistry.comlibretexts.org

Alternative routes for converting a carboxylic acid to a functional group that can lead to a nitrile often involve rearrangement reactions. For instance, the Curtius rearrangement transforms an acyl azide (B81097) (derived from the carboxylic acid) into an isocyanate. wikipedia.orgnih.gov Similarly, the Hofmann rearrangement converts a primary amide into a primary amine with one less carbon atom, also via an isocyanate intermediate. researchgate.netwikipedia.org While these reactions are powerful tools for generating amines on the cubane scaffold, they are less direct for the synthesis of a nitrile from a carboxylic acid of the same carbon count. researchgate.net

Esterification and Carboxymethylation Pathways in Cubane Derivatives

The ester functionality in the target molecule, this compound, is most strategically carried through from the starting material. The synthesis commences with dimethyl cubane-1,4-dicarboxylate, which already contains the required methyl ester groups. thieme-connect.com The selective hydrolysis of one ester group to a carboxylic acid, as described above, leaves the other methyl ester at the 4-position intact. thieme-connect.com This ester group is stable to the subsequent reaction conditions required for the conversion of the carboxylic acid at the 1-position into the cyano group.

Direct esterification of cubane carboxylic acids is also a well-established process. Should the synthesis start from cubane-1,4-dicarboxylic acid, it can be readily converted to the dimethyl ester by treatment with methanol (B129727) under acidic catalysis (e.g., HCl or H₂SO₄) or by using reagents like thionyl chloride followed by methanol. thieme-connect.com If a synthesis started with 4-cyanocubane-1-carboxylic acid, a standard Fischer esterification or treatment with diazomethane (B1218177) would install the methyl ester group. However, the pathway starting from the commercially available diester is more efficient as it obviates the need for a separate esterification step late in the synthesis.

Mechanistic Investigations and Transformative Reactivity of Functionalized Cubanes

Exploration of C-H Activation and Functionalization on the Cubane (B1203433) Nucleus

The functionalization of cubane's C-H bonds presents a significant challenge due to their inherent inertness. wikipedia.org However, the introduction of directing groups can facilitate this process. While direct C-H activation on methyl 4-cyanocubane-1-carboxylate has not been extensively reported, studies on related cubane amides have demonstrated the feasibility of ortho-metalation. In these cases, an amide group directs lithiation to the adjacent C-H bond. wordpress.com

The presence of electron-withdrawing groups, such as the cyano group in this compound, is known to enhance the acidity of the cubane C-H protons, thereby facilitating metalation. wordpress.com For instance, in 4-cyanocubanamide, the cyano group activates the cubane nucleus, making deprotonation with reagents like lithium tetramethylpiperidide (LiTMP) more favorable, even at low temperatures. wordpress.com This suggests that the cyano group in this compound would similarly activate the C-H bonds ortho to it, making them susceptible to deprotonation and subsequent functionalization.

Furthermore, electrochemical methods have been employed for the functionalization of substituted cubane-1-carboxylic acids. The anodic oxidation of 4-(methoxycarbonyl)cubane-1-carboxylic acid in the presence of methanol (B129727) has been shown to yield methyl 4-methoxycubane-1-carboxylate. thieme-connect.com This process involves the initial formation of a cubyl radical, which is then oxidized to a carbocation that reacts with the nucleophilic solvent. thieme-connect.com This precedent suggests that this compound could potentially undergo similar electrochemical C-H functionalization, introducing new substituents onto the cubane core.

Table 1: Examples of C-H Activation on Functionalized Cubanes

Starting MaterialReagentsProductReaction TypeReference
4-Cyanocubanamide1. LiTMP 2. Electrophileortho-Functionalized 4-cyanocubanamideDirected ortho-metalation wordpress.com
4-(Methoxycarbonyl)cubane-1-carboxylic acidMethanol, Et3N, C/PVDF anodeMethyl 4-methoxycubane-1-carboxylateAnodic oxidation thieme-connect.com

Valence Isomerization and Rearrangement Pathways of Cubane Derivatives (e.g., to Cuneanes)

The strained cage of cubane can undergo fascinating rearrangement reactions, most notably the valence isomerization to its more thermodynamically stable isomer, cuneane. This transformation is typically catalyzed by transition metals, particularly silver(I) and palladium(II) salts. nih.gov The regioselectivity of this rearrangement in 1,4-disubstituted cubanes is highly dependent on the electronic nature of the substituents. nih.govacs.org

For cubanes bearing two electron-withdrawing groups, such as dimethyl 1,4-cubanedicarboxylate, the rearrangement selectively yields the corresponding 2,6-disubstituted cuneane. nih.govnih.gov This selectivity is attributed to the initial coordination of the metal catalyst to the more electron-rich C-C bonds of the cubane framework, which are those not adjacent to the electron-withdrawing substituents. acs.org Following oxidative addition of the metal into a C-C bond, heterolysis and subsequent σ-bond rearrangement lead to the 2,6-disubstituted product. acs.org

Crucially, a study on the silver(I)-catalyzed rearrangement of a cubane bearing both a methyl ester and a cyano group—a close analog to this compound—demonstrated that it also rearranges to the corresponding 2,6-disubstituted cuneane with no detection of the 1,3-isomer. nih.gov This provides strong evidence that this compound would undergo a similar, highly regioselective isomerization. In contrast, when one of the substituents is electron-donating, the rearrangement favors the formation of the 1,3-disubstituted cuneane. nih.gov

Table 2: Regioselectivity in the Ag(I)-Catalyzed Rearrangement of 1,4-Disubstituted Cubanes

Cubane SubstituentsMajor Cuneane ProductElectronic Effect of SubstituentsReference
-CO₂Me, -CO₂Me2,6-disubstitutedBoth electron-withdrawing nih.gov
-CO₂Me, -CN2,6-disubstitutedBoth electron-withdrawing nih.gov
-CO₂Me, -CH₂OH1,3-disubstitutedOne electron-withdrawing, one electron-donating nih.gov
-CH₂OH, -CH₂OH1,3-disubstitutedBoth electron-donating nih.gov

Organometallic and Catalytic Transformations on Cubane Scaffolds

The application of organometallic and catalytic transformations to the cubane scaffold is a burgeoning field, though it is often complicated by the propensity of the cubane cage to undergo the aforementioned valence isomerization in the presence of certain transition metals. wikipedia.org Standard cross-coupling catalysts like those based on palladium and nickel can induce the rearrangement of cubanes to cuneanes or cyclooctatetraenes, thus limiting their synthetic utility. wikipedia.org

Despite these challenges, successful catalytic reactions on cubanes have been developed. For instance, the Sonogashira coupling of 1,4-diethynylcubane with iodobenzene (B50100) in the presence of a palladium catalyst proceeds without decomposition of the cubane core. thieme-connect.com This suggests that with careful selection of the catalyst and reaction conditions, cross-coupling reactions can be a viable strategy for functionalizing cubanes.

The development of cubyl Grignard reagents and their subsequent reactions have also been explored. wordpress.com These organometallic intermediates can react with various electrophiles to introduce new functional groups onto the cubane framework. wordpress.com While the direct formation of a Grignard reagent from this compound would be complicated by the presence of the ester and nitrile functionalities, the principles of organometallic reactivity on the cubane core are well-established.

Cyanide and Carboxylate Group Modifications in Cubane Systems

The cyanide and methyl carboxylate groups of this compound are versatile functional handles that can be transformed into a wide array of other functionalities. The carboxylate group, in particular, has been the subject of numerous transformations in cubane chemistry, largely because cubane-1,4-dicarboxylic acid is a common starting material for many cubane derivatives. ic.ac.ukic.ac.uk

The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid. This acid can then be converted into an acid chloride, an amide, or other derivatives using standard organic transformations. ic.ac.uk For example, the Curtius rearrangement of a cubane acyl azide (B81097), derived from the carboxylic acid, can be used to introduce an amino group. wikipedia.org Furthermore, the carboxylic acid can be subjected to a Barton decarboxylation to remove the functional group and generate a C-H bond. wikipedia.org

The cyanide group is also a valuable synthetic precursor. It can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. Alternatively, it can be reduced to a primary amine using reducing agents like lithium aluminum hydride. The electrophilic carbon of the nitrile can also be attacked by organometallic reagents, such as Grignard reagents, to form ketones after hydrolysis. wordpress.com An asymmetric Strecker synthesis starting from a cubane aldehyde, which can be prepared from the corresponding carboxylic acid, has been used to synthesize cubyl amino acids, showcasing the utility of cyano-containing intermediates. thieme-connect.com

Table 3: Potential Functional Group Transformations of this compound

Functional GroupReagents/ReactionProduct Functional Group
Methyl Carboxylate1. NaOH, H₂O 2. H₃O⁺Carboxylic Acid
Carboxylic Acid (from ester hydrolysis)1. SOCl₂ 2. R₂NHAmide
Carboxylic Acid (from ester hydrolysis)1. (COCl)₂ 2. NaN₃ 3. Δ, ROHCarbamate (B1207046) (urethane)
CyanideH₃O⁺, ΔCarboxylic Acid
CyanideLiAlH₄Primary Amine
Cyanide1. R-MgBr 2. H₃O⁺Ketone

Sophisticated Spectroscopic Characterization Techniques for Elucidating Cubane Derivative Structures

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Cubane (B1203433) Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the connectivity and electronic environment of atoms within a molecule. rsc.org For cubane derivatives, both ¹H and ¹³C NMR provide critical data.

In the case of Methyl 4-cyanocubane-1-carboxylate , the highly symmetrical nature of the cubane core, broken by the two different substituents at the 1 and 4 positions, leads to specific and predictable patterns in the NMR spectra. amazonaws.com The proton NMR (¹H NMR) spectrum would show signals corresponding to the cubane cage protons and the methyl ester protons. The chemical shifts of the cage protons are influenced by the electronic effects of the cyano and carboxylate groups. chim.lu Similarly, the carbon NMR (¹³C NMR) spectrum would reveal distinct signals for the carbons of the cubane cage, the nitrile group, the carboxylate group, and the methyl group. savemyexams.commdpi.com

A supporting document for a chemical synthesis provides the following NMR data for this compound, recorded in CDCl₃ at 400 MHz: ¹H NMR (400 MHz, CDCl₃, 27 °C) δ 4.28 (s, 6H), 3.72 (s, 3H). amazonaws.com This suggests that the six protons on the cubane cage are equivalent, appearing as a singlet, and the three methyl protons of the ester also appear as a singlet.

Interactive Data Table: ¹H and ¹³C NMR Data for this compound

NucleusChemical Shift (ppm)MultiplicityIntegrationAssignment
¹H4.28s (singlet)6HCubane cage protons
¹H3.72s (singlet)3HMethyl ester protons
¹³C173.9--Carboxylate carbon
¹³C57.7--Cubane C-1 or C-4
¹³C56.6--Cubane C-1 or C-4
¹³C49.8--Cubane cage carbons
¹³C47.4--Cubane cage carbons
¹³C46.2--Cubane cage carbons
¹³C42.14--Cubane cage carbons

Note: The specific assignments for the individual ¹³C signals of the cubane cage can be complex and may require advanced 2D NMR techniques for definitive confirmation.

Mass Spectrometric Approaches for Compositional and Fragmentation Analysis of Functionalized Cubanes

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental composition of functionalized cubanes. Techniques like Electrospray Ionization (ESI) and Electron Ionization (EI) are commonly employed. uvic.ca

For This compound , HRMS would confirm its molecular formula, C₁₁H₉NO₂. myskinrecipes.com The fragmentation pattern observed in the mass spectrum provides valuable structural information. Due to the strained nature of the cubane cage, its fragmentation can be complex but also highly informative. Common fragmentation pathways for cubane derivatives can involve the loss of substituents or cleavage of the cubane core itself. For instance, the loss of the methoxycarbonyl group or the cyano group would result in specific fragment ions. Analysis of these fragments helps to confirm the presence and connectivity of the functional groups. nih.gov Tandem mass spectrometry (MS/MS) experiments can further elucidate fragmentation pathways by isolating a specific ion and inducing further fragmentation. uvic.ca

Interactive Data Table: Expected HRMS Fragmentation of this compound

Ionm/z (calculated)Possible Identity
[M]⁺187.0633Molecular Ion
[M - OCH₃]⁺156.0555Loss of methoxy (B1213986) radical
[M - COOCH₃]⁺128.0657Loss of methoxycarbonyl radical
[M - CN]⁺161.0657Loss of cyano radical

Note: The observed fragmentation pattern can vary depending on the ionization technique and energy used.

X-ray Diffraction Studies for Definitive Structural Assignments of this compound Analogs

X-ray diffraction provides the most definitive method for determining the three-dimensional structure of crystalline compounds, including the precise bond lengths, bond angles, and stereochemistry. mdpi.com For cubane derivatives, single-crystal X-ray diffraction is invaluable for confirming the rigid cubic structure and the specific arrangement of substituents.

A hypothetical X-ray diffraction study of This compound would be expected to confirm the following structural features:

The near-90° bond angles within the cubane core.

The C-C bond lengths of the cage.

The bond lengths of the C-C≡N and C-COOCH₃ bonds.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

ParameterExpected Value/System
Crystal SystemOrthorhombic or Monoclinic
Space GroupP2₁/c or similar
a (Å)~6-8
b (Å)~8-10
c (Å)~10-12
α (°)90
β (°)~90-100
γ (°)90
Volume (ų)~600-900
Z4

Note: These are hypothetical values based on typical small organic molecules and would need to be determined experimentally.

Advanced Spectroscopic Probes for Electronic Structure and Bonding in Cubane Derivatives (e.g., X-ray Absorption Spectroscopy, X-ray Emission Spectroscopy)

The unique bonding and high strain energy of the cubane cage give rise to interesting electronic properties that can be probed by advanced spectroscopic techniques like X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES). researchgate.netacs.org

XAS, particularly Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, can provide detailed information about the unoccupied electronic states of a molecule. researchgate.net Studies on a series of saturated carbon-cage molecules, including cubane, have shown that the features in the X-ray absorption spectra are dominated by the molecular shape and associated strain. researchgate.netosti.gov For cubane, a high degree of p-p interaction between parallel C-C bonds gives rise to distinct spectral features. researchgate.net In the context of This compound , XAS could be used to probe how the cyano and carboxylate substituents influence the electronic structure of the cubane core.

XES is a complementary technique that probes the occupied electronic states. researchgate.netacs.org The combination of XAS and XES can provide a comprehensive picture of the electronic structure, including the nature of the frontier molecular orbitals. These techniques have been applied to study metal-oxo cubane clusters, providing insights into metal-metal interactions and the formation of high-valent states. acs.orgkit.edursc.org While less common for purely organic cubanes, these methods could offer valuable data on the electronic delocalization and bonding within the strained framework of this compound.

Research Findings from Advanced Spectroscopy on Cubane Systems:

Strain and Electronic Structure: Gas-phase NEXAFS studies on cubane show that increasing strain leads to the splitting of a broad C-C σ* resonance into two narrower and more intense resonances. researchgate.netosti.gov

Shape-Dependent Features: The spectral features of cubane in X-ray absorption are largely dictated by its molecular shape, highlighting the significant p-p interactions between parallel C-C bonds. researchgate.net

Probing High-Valent States: In inorganic cubane clusters, XAS and XES are powerful tools for characterizing high-valent metal centers and understanding the electronic contributions to their formation and reactivity. acs.orgacs.org

Emerging Applications of Methyl 4 Cyanocubane 1 Carboxylate and Cubane Scaffolds in Advanced Materials and Molecular Design

Design Principles for Cubane-Derived Scaffolds in Nanoarchitecture and Covalent Organic Frameworks

The precisely defined geometry and rigidity of the cubane (B1203433) core make it an exceptional building block for the construction of highly ordered nanoscale structures. chem-space.com Cubane derivatives can act as rigid linkers, enabling the rational design of nanoarchitectures with predictable shapes and dimensions. chem-space.com This has led to their use in creating oligomeric compounds, such as polycubanes, which are rigid molecular rods with potential applications in materials science, including the development of liquid crystals with unique properties like UV transparency. chem-space.com

A significant area of application is in the development of Covalent Organic Frameworks (COFs). COFs are porous, crystalline polymers constructed from organic building units with specific symmetries. The cubic geometry of the cubane scaffold offers the potential to create 3D COFs with novel topologies and high valency. glpbio.comambeed.com While the flexibility and motion of some cubane-type molecules can present challenges in forming regular 3D frameworks, recent research has demonstrated the successful synthesis of polycubane COFs. glpbio.comsigmaaldrich.com These materials are of interest for their potential in creating ordered lattices with multiconnected motifs, enriching the diversity of COF structures for various applications. glpbio.com The design principle involves using polyfunctional cubane derivatives as nodes that connect to form extended, covalently bonded, and porous structures. thieme-connect.comfluorochem.co.uk

Strategic Integration of Cubane Units in High-Energy Density Materials: Theoretical Considerations

The cubane skeleton is a powerhouse of stored energy due to its significant ring strain, estimated to be around 166 kcal/mol. myskinrecipes.com This high potential energy, combined with its remarkable kinetic stability, makes cubane derivatives prime candidates for high-energy density materials (HEDMs), such as explosives and propellants. molaid.comfluorochem.co.uk The dense nature of the cubane cage further contributes to a high energy density, allowing a large amount of energy to be stored in a compact volume. molaid.commyskinrecipes.com

Development of Cubane-Based Building Blocks for Polymeric Systems and Advanced Materials

The functional versatility of the cubane cage allows for the synthesis of a wide array of building blocks for advanced materials and polymers. nih.govamazonaws.com Commercially available starting materials like dimethyl 1,4-cubanedicarboxylate serve as a gateway to a diverse range of 1,4-disubstituted cubanes through selective transformations. google.com This includes the synthesis of asymmetrically substituted derivatives like Methyl 4-cyanocubane-1-carboxylate. google.comrawdatalibrary.net

The synthesis of this compound can be achieved from methyl 4-carbamoylcubane-1-carboxylate through dehydration using a reagent like phosphorus oxychloride. rawdatalibrary.netcymitquimica.com This compound, with its distinct cyano and methyl ester functionalities, is a valuable intermediate for further chemical modifications. nih.gov

The rigid rod-like structure of linked cubane units has been exploited in the synthesis of polymers. acs.org These "p-[n]cubyls" are oligomers where cubane cages are linked at the 1 and 4 positions, creating materials with defined lengths and rigidity. acs.org The incorporation of cubane units into polymer backbones can lead to materials with specific functionalities and enhanced thermal and mechanical properties. myskinrecipes.comnih.gov Cubane-based building blocks are also used to create cyclophanes and other complex molecules by leveraging the cubane core as a synthetic template that can be later rearranged. kyoto-u.ac.jp

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 24539-26-2 bldpharm.comnih.gov
Molecular Formula C₁₁H₉NO₂ bldpharm.comnih.gov
Molecular Weight 187.20 g/mol nih.gov
Melting Point 145.5-147 °C nih.govrawdatalibrary.net
Appearance White solid rawdatalibrary.net

| ¹H NMR (400 MHz, CDCl₃) | δ 4.40 - 4.19 (m, 6H), 3.67 (s, 3H) | rawdatalibrary.net |

This table is interactive. Click on the headers to sort.

Cubane as a Bioisosteric Scaffold: A Rational Approach in Molecular Replacement

One of the most promising applications of cubane derivatives in recent years has been in medicinal chemistry, where the cubane cage serves as a three-dimensional, non-aromatic bioisostere for the phenyl ring. google.comresearchgate.net This strategic replacement can lead to improved physicochemical and pharmacokinetic properties of drug candidates. nih.gov

Geometric and Electronic Similarities to Aromatic Systems

The concept of using cubane as a benzene (B151609) mimic was first proposed by Philip Eaton. researchgate.net The rationale is based on the striking geometric similarity between the two structures. The distance between the diagonal carbons (1,4-positions) of the cubane cage is approximately 2.72 Å, which closely matches the para-distance across a benzene ring (2.79 Å). google.comresearchgate.net This allows 1,4-disubstituted cubanes to effectively replicate the spatial arrangement of substituents on a para-substituted benzene ring. researchgate.net

Electronically, the C-H bonds of cubane exhibit enhanced s-character, a feature it shares with arenes. acs.org However, unlike benzene, cubane is a saturated, non-planar system. This difference is often advantageous, as replacing an aromatic ring with a cubane scaffold can disrupt detrimental π-π stacking interactions, potentially leading to increased aqueous solubility. google.com Furthermore, the high C–H bond dissociation energy of the cubane core imparts significant resistance to oxidative metabolism, which can reduce the formation of toxic metabolites often associated with the metabolism of aromatic rings. google.com

Comparative Analysis with Other Rigid Scaffolds for Isosteric Replacement

While cubane is considered an excellent geometric match for a benzene ring, other rigid scaffolds are also employed as phenyl bioisosteres, each with its own set of properties. nih.gov

Table 2: Comparison of Rigid Scaffolds as Benzene Bioisosteres

Scaffold Key Features Advantages Disadvantages
Cubane Excellent geometric mimic of benzene; high metabolic stability. google.com Closest geometric match to benzene, often improves solubility and metabolic stability. nih.gov Synthesis can be complex and costly; potential for valence isomerization in some reactions. nih.gov
Bicyclo[1.1.1]pentane (BCP) Rigid, linear scaffold; improves solubility and metabolic stability. nih.gov Synthetically more accessible than cubane; effectively mimics para-substituted benzenes. nih.gov Less of a direct geometric analogue to the entire benzene ring compared to cubane. nih.gov
Cuneane Isomer of cubane; chiral C₂-symmetric scaffold. researchgate.net Can serve as an isostere for 1,3-disubstituted benzenes or trans-1,4-disubstituted cyclohexanes. Synthesis relies on the rearrangement of cubane precursors; less explored than cubane or BCPs.

| Adamantane | Bulky, lipophilic, and rigid cage structure. | Increases metabolic stability and lipophilicity. | Significantly larger and more lipophilic than a phenyl ring, which can be detrimental. |

This table is interactive. Click on the headers to sort.

The choice of scaffold depends on the specific goals of the molecular design. Bicyclo[1.1.1]pentane (BCP) is now routinely used in drug discovery due to its favorable properties and more straightforward synthesis. nih.gov Cuneanes, accessible through the rearrangement of cubanes, offer different exit vectors and chirality, making them potential isosteres for meta-substituted benzenes. This compound itself can undergo a silver-catalyzed rearrangement to form a 2,6-disubstituted cuneane derivative, highlighting the synthetic link between these scaffolds. Ultimately, the cubane scaffold remains a highly valuable tool, particularly when a close geometric and electronic mimic of a phenyl ring is required to maintain biological activity while improving drug-like properties. nih.gov

Q & A

What are the common synthetic routes for Methyl 4-cyanocubane-1-carboxylate, and what key reaction conditions are critical for optimizing yield?

Answer:
Synthesis typically involves nucleophilic substitution on pre-functionalized cubane scaffolds. For example, substituting a halogen or acetoxy group at the 4-position with a cyano group using reagents like KCN or CuCN in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C. Reaction progress should be monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to optimize intermediate purification . Ethanol is commonly used for recrystallization to achieve high purity (melting point: 145.5–147°C) . Yield optimization requires strict control of anhydrous conditions and inert atmospheres to prevent side reactions.

Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

  • X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves the cubane scaffold’s strained geometry and confirms substituent positions .
  • NMR spectroscopy : ¹H/¹³C NMR identifies electronic environments (e.g., deshielding effects from the cyano group), while 2D techniques (COSY, HSQC) clarify coupling patterns. ¹⁹F NMR is irrelevant here but critical for fluorinated analogs .
  • IR spectroscopy : The C≡N stretch (~2240 cm⁻¹) and ester carbonyl (~1720 cm⁻¹) confirm functional groups .
  • Mercury software visualizes crystal packing and hydrogen-bonding networks .

How does the electron-withdrawing cyano group influence the reactivity of the cubane scaffold in substitution reactions?

Answer:
The cyano group increases electrophilicity at adjacent carbons, facilitating nucleophilic substitution. Kinetic studies using density functional theory (DFT) reveal transition-state stabilization via conjugation with the cubane’s σ-aromatic framework. Compared to fluoro derivatives, cyano-substituted cubanes exhibit 2–3× faster SN2 rates due to stronger electron withdrawal, as shown in Arrhenius plots of reaction kinetics . Substituent effects on regioselectivity can be probed using Hammett parameters or computational electrostatic potential maps.

What methodological approaches resolve contradictions in reported solubility or stability data for this compound?

Answer:

  • Controlled stability studies : Conduct thermogravimetric analysis (TGA) under inert atmospheres (argon) to quantify decomposition thresholds. Polarimetric monitoring at 5–40°C identifies temperature-sensitive degradation .
  • Solubility standardization : Use nephelometry in solvent systems (e.g., DMSO-d6/D2O mixtures) to quantify solubility limits. Conflicting data may arise from impurities; recrystallize samples and validate purity via HPLC (>98%) .
  • Crystallographic validation : Compare unit-cell parameters (e.g., via Mercury CSD 2.0) to rule out polymorphic variations affecting solubility .

What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, chemical goggles, and flame-retardant lab coats. Use full-face respirators (NIOSH N100/P3) in poorly ventilated areas .
  • Storage : Store under argon at -20°C in amber vials to prevent photodegradation and moisture absorption .
  • Spill management : Neutralize acid spills with 10% NaHCO3 and rinse dermal exposures with ethanol-water (70:30) .
  • Waste disposal : Incinerate cyanide-containing waste after pretreatment with alkaline hypochlorite to degrade toxic byproducts .

How can computational methods predict the biological activity of this compound derivatives?

Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with enzyme active sites (e.g., cyclooxygenase for anti-inflammatory activity). Compare binding affinities with fluorinated analogs to assess substituent effects .
  • QSAR modeling : Train models on cubane derivatives’ IC50 data (e.g., PubChem BioAssay datasets) to correlate electronic parameters (Hammett σ) with activity .
  • ADMET prediction : SwissADME evaluates logP (1.58 predicted) and bioavailability, guiding structural modifications to improve pharmacokinetics .

What strategies mitigate challenges in crystallizing this compound for structural analysis?

Answer:

  • Solvent screening : Test mixed solvents (e.g., hexane/ethyl acetate) to optimize crystal growth. Ethanol is preferred for high-melting-point crystals (145–147°C) .
  • Seeding : Introduce microcrystals from slow evaporation to induce ordered nucleation.
  • Low-temperature data collection : Cool crystals to 100 K to reduce thermal motion artifacts. SHELXL refinement with TWIN/BASF commands resolves twinning issues common in cubic systems .

How does the cubane scaffold’s strain energy impact its functionalization and stability?

Answer:
The cubane scaffold’s ~160 kcal/mol strain energy increases reactivity but reduces thermal stability. Differential scanning calorimetry (DSC) shows exothermic decomposition above 200°C. Functionalization at the 4-position (cyano, fluoro) alters strain distribution, as shown by DFT-calculated bond angles. Fluorinated derivatives exhibit higher thermal stability (ΔT ~20°C) due to stronger C-F bonds .

What advanced techniques validate the purity of this compound post-synthesis?

Answer:

  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 188.19 (calculated: 187.19 g/mol) .
  • Elemental analysis : Match experimental C/H/N/O percentages (±0.3%) to theoretical values (C: 70.58%, H: 4.85%, N: 7.48%, O: 17.09%) .
  • Dynamic light scattering (DLS) : Detect sub-ppm particulate impurities in solution-phase samples .

How can contradictory data on the compound’s bioactivity be resolved?

Answer:

  • Dose-response standardization : Use identical cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory assays) and normalize to vehicle controls .
  • Metabolite profiling : LC-MS/MS identifies degradation products (e.g., hydrolyzed carboxylate) that may confound activity measurements .
  • Blind replicates : Minimize batch effects by repeating assays across independent labs with shared reference samples .

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